molecular formula C15H18N2O B12425802 N,N-Didesmethyldoxylamine-d5

N,N-Didesmethyldoxylamine-d5

Cat. No.: B12425802
M. Wt: 247.35 g/mol
InChI Key: TWDYZENQYRFODS-ATTUOBAHSA-N
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Description

N,N-Didesmethyldoxylamine-d5 is a deuterated derivative of N,N-didesmethyldoxylamine, a metabolite of doxylamine. It is primarily used in research settings, particularly in the fields of pharmacology and biochemistry. The compound has the molecular formula C15H13D5N2O and a molecular weight of 247.35 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Didesmethyldoxylamine-d5 typically involves the deuteration of N,N-didesmethyldoxylamine. This process can be achieved through various methods, including catalytic exchange reactions using deuterium gas or deuterated solvents. The reaction conditions often require a catalyst such as palladium on carbon (Pd/C) and elevated temperatures to facilitate the exchange of hydrogen atoms with deuterium .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium sources and advanced catalytic systems to ensure efficient and high-yield deuteration. The final product is then purified using techniques such as chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

N,N-Didesmethyldoxylamine-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-Didesmethyldoxylamine-d5 is widely used in scientific research, including:

    Chemistry: As a labeled compound in isotope studies to trace reaction pathways and mechanisms.

    Biology: In metabolic studies to understand the biotransformation of doxylamine and its metabolites.

    Medicine: In pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion (ADME) of doxylamine.

    Industry: As a reference standard in quality control and analytical testing.

Mechanism of Action

The mechanism of action of N,N-Didesmethyldoxylamine-d5 is primarily related to its role as a metabolite of doxylamine. Doxylamine is an antihistamine that exerts its effects by blocking histamine H1 receptors, thereby reducing allergic symptoms. This compound, being a deuterated analog, is used to study the metabolic pathways and pharmacokinetics of doxylamine without altering its pharmacological properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Didesmethyldoxylamine-d5 is unique due to its deuterium labeling, which makes it particularly valuable in research applications. The presence of deuterium atoms allows for precise tracking and analysis in metabolic and pharmacokinetic studies, providing insights that are not possible with non-labeled compounds .

Properties

Molecular Formula

C15H18N2O

Molecular Weight

247.35 g/mol

IUPAC Name

2-[1-(2,3,4,5,6-pentadeuteriophenyl)-1-pyridin-2-ylethoxy]ethanamine

InChI

InChI=1S/C15H18N2O/c1-15(18-12-10-16,13-7-3-2-4-8-13)14-9-5-6-11-17-14/h2-9,11H,10,12,16H2,1H3/i2D,3D,4D,7D,8D

InChI Key

TWDYZENQYRFODS-ATTUOBAHSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C)(C2=CC=CC=N2)OCCN)[2H])[2H]

Canonical SMILES

CC(C1=CC=CC=C1)(C2=CC=CC=N2)OCCN

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.